Carvedilol phosphate anhydrous

Description

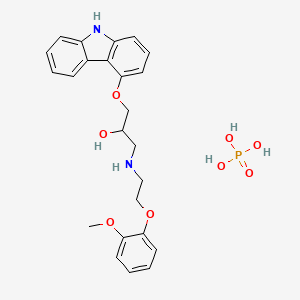

Structure

3D Structure of Parent

Properties

CAS No. |

374779-45-0 |

|---|---|

Molecular Formula |

C24H29N2O8P |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid |

InChI |

InChI=1S/C24H26N2O4.H3O4P/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4) |

InChI Key |

XCPXNPBILMXKNX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivations

Advanced Synthetic Methodologies for Carvedilol (B1668590) Base Precursors

The formation of the carvedilol base relies on the coupling of two primary precursors: 4-(oxiran-2-ylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethylamine. Advances in synthetic chemistry have led to refined methods for producing these key intermediates.

Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole: This precursor is typically synthesized from 4-hydroxycarbazole (B19958) and an epoxy-containing reagent like epichlorohydrin (B41342). connectjournals.com A common method involves the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base. connectjournals.com For instance, 4-hydroxycarbazole can be treated with sodium hydroxide (B78521) in water and DMSO, followed by the addition of epichlorohydrin to yield the desired product. connectjournals.com An alternative approach involves refluxing 4-hydroxycarbazole with (R)-(-)-epichlorohydrin and potassium carbonate in a solvent like isopropyl alcohol (IPA) to produce the optically active (S)-(+)-4-(oxiran-2-ylmethoxy)-9H-carbazole, a crucial intermediate for the synthesis of the S-enantiomer of carvedilol. nih.gov

Synthesis of 2-(2-methoxyphenoxy)ethylamine: The synthesis of this side-chain precursor has evolved to improve safety and efficiency. Older methods often involved hazardous reagents like liquid ammonia (B1221849) or multi-step processes with toxic intermediates. google.com A more advanced and industrially viable process involves the reaction of an ortho-substituted phenol, such as guaiacol, with a 2-alkyloxazoline, like 2-methyloxazoline. google.com This reaction, when heated, produces an N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide intermediate with good yield. google.com This intermediate is then hydrolyzed using a mineral acid like hydrochloric acid (HCl) to yield 2-(2-methoxyphenoxy)ethylamine. google.com This method avoids the use of more hazardous materials and simplifies the production process. google.com This amine is a key component used in the subsequent ring-opening reaction of the epoxide precursor. chemicalbook.com

Phosphorylation Strategies for Carvedilol Phosphate (B84403) Anhydrous

The conversion of carvedilol free base to its phosphate salt is a critical step that enhances the compound's properties. The formation of the anhydrous phosphate salt requires specific conditions to prevent the incorporation of water molecules, which can lead to the formation of hydrated forms like the sesquihydrate. google.com

The general strategy involves reacting the carvedilol base with phosphoric acid in a suitable solvent system. One patented method for producing a hydrated form involves suspending carvedilol in a mixture of a water-miscible organic solvent, such as isopropanol (B130326) (IPA), and water. google.com To this suspension, an aqueous solution of phosphoric acid is slowly added, leading to the crystallization of carvedilol phosphate sesquihydrate. google.com

To obtain the desired carvedilol phosphate anhydrous , the reaction must be conducted under strictly anhydrous conditions. This involves the use of anhydrous solvents and anhydrous phosphoric acid. The selection of the solvent is crucial to control the solubility of both the starting material and the final product, thereby facilitating the crystallization of the pure anhydrous salt. While specific patented methods for the direct synthesis of the anhydrous form are proprietary, the fundamental chemical principle remains the reaction between the secondary amine group of the carvedilol base and phosphoric acid to form the dihydrogen phosphate salt. pharmaffiliates.com

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is essential for maximizing yield and minimizing impurity formation throughout the synthesis of carvedilol and its phosphate salt. Key parameters include temperature, solvent choice, reactant ratios, and the use of protecting groups.

The table below summarizes the influence of various parameters on the synthesis.

| Parameter | Condition | Effect on Yield and Purity | Reference |

| Reactant Ratio | High molar excess of amine precursor | Reduces bis-impurity formation but is uneconomical. | googleapis.com |

| Protecting Groups | Acetyl or TBDMS protection of the chlorohydrin intermediate | Minimizes formation of bis-impurity, leading to higher purity and improved overall yield. | derpharmachemica.com |

| Solvent | Use of water as a solvent in the reaction of epoxy carbazole (B46965) and benzyl-protected amine | Simplifies the process and provides good yield for the protected carvedilol intermediate. | google.com |

| Temperature | Refluxing during precursor synthesis | Drives the reaction to completion, but must be controlled to prevent side reactions. | nih.govgoogleapis.com |

| Base | Use of K₂CO₃ in precursor synthesis | Acts as a suitable base for the condensation reaction, facilitating the formation of the ether linkage. | derpharmachemica.com |

Comparative Analysis of Novel and Established Synthesis Techniques

Several synthetic strategies for carvedilol have been reported, from the initial established methods to more novel approaches designed to improve efficiency and purity. A comparative analysis highlights the advantages and disadvantages of these different routes.

Novel techniques have been developed to circumvent this issue. One approach involves the use of a protected amine precursor, such as N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine. google.com This protected amine reacts with the epoxide, and the resulting intermediate, benzyl (B1604629) carvedilol, is then debenzylated via catalytic hydrogenation to yield carvedilol. google.com This method introduces additional steps but can provide a cleaner product. Another novel approach focuses on protecting the intermediate halohydrin with an acetyl or TBDMS group, which effectively prevents the formation of the bis-impurity. derpharmachemica.com

The following table provides a comparative analysis of these synthetic techniques.

| Feature | Established Synthesis (Direct Condensation) | Novel Synthesis (via Protected Intermediates) |

| Core Reaction | Direct reaction of epoxide precursor with amine precursor. derpharmachemica.com | Reaction with a protected amine or use of a protected chlorohydrin intermediate. derpharmachemica.comgoogle.com |

| Impurity Profile | High potential for bis-impurity formation (up to 40%). derpharmachemica.com | Significantly reduced or eliminated formation of the bis-impurity. derpharmachemica.com |

| Process Complexity | Fewer steps but requires extensive purification. | More synthetic steps (protection/deprotection) but simpler purification. google.com |

| Overall Yield | Lower effective yield due to impurity formation and loss during purification. derpharmachemica.com | Potentially higher overall yield due to cleaner reaction profile. derpharmachemica.com |

| Economic Viability | Can be uneconomical if a large excess of amine is used to control impurities. googleapis.com | The cost of additional reagents and steps must be balanced against improved yield and purity. |

Solid State Chemistry and Polymorphism of Carvedilol Phosphate Anhydrous

Crystalline Forms of Carvedilol (B1668590) Phosphate (B84403) Anhydrous

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. google.com This variation in molecular conformation and packing can lead to significant differences in properties such as solubility, melting point, and stability.

Research into the solid-state landscape of carvedilol phosphate has led to the identification of novel anhydrous crystalline forms. One such form, designated as Form A, has been identified as a novel anhydrous crystalline form of carvedilol dihydrogen phosphate. google.com This form is characterized by a water content of less than 1.3%. google.com The identification of new polymorphic forms relies on a suite of analytical techniques, primarily Powder X-ray Diffraction (PXRD), which probes the long-range order of the crystal lattice. google.comgoogle.com

The characterization of Form A involves distinct analytical data:

Powder X-ray Diffraction (PXRD): The PXRD pattern of Form A shows characteristic peaks at specific 2-theta (2θ) angles, distinguishing it from other solid forms of carvedilol phosphate. One patent describes Form A with key peaks at approximately 6.50, 7.06, 9.65, 12.99, 13.66, and 14.97 degrees 2θ. google.com Another report characterizes a crystalline Form A with peaks at about 5.8, 6.7, 16.2, 20.4, and 26.0 degrees 2θ. google.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the chemical bonding and functional groups within the molecule. For Form A, characteristic absorption bands are observed at approximately 3224, 3071, 1625, 1604, 1587, and 1505 cm⁻¹. google.com

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability and phase transitions. The TGA for Form A indicates a weight loss of about 0.4% to 1.3% between 25°C and 200°C, consistent with an anhydrous structure. google.com The DSC curve for a Form A shows an endotherm with an onset at about 79°C and a peak at about 95°C, followed by another endotherm with an onset at about 157°C and a peak at about 165°C. google.com

Table 1: Characterization Data for Anhydrous Crystalline Form A of Carvedilol Dihydrogen Phosphate

| Analytical Technique | Characteristic Data Points | Source |

|---|---|---|

| PXRD (2θ values) | 6.50, 7.06, 9.65, 12.99, 13.66, 14.97, 15.84, 17.69, 18.15, 18.44, 18.92, 19.58, 20.22, 20.94, 22.10, 23.10, 23.58, 24.53, 25.10, 27.51, 28.32 | google.com |

| FT-IR (cm⁻¹) | 3224, 3071, 2841, 1625, 1604, 1587, 1505, 1454, 1442, 1346, 1332, 1252, 1218 | google.com |

| TGA (% weight loss) | 0.4% to 1.3% (between 25°C and 200°C) | google.com |

The elucidation of a crystal structure provides a definitive understanding of the three-dimensional arrangement of molecules. For anhydrous polymorphs of carvedilol phosphate, structure elucidation is primarily achieved through the analysis of PXRD and solid-state NMR (ssNMR) data, especially when suitable single crystals for X-ray diffraction are not available. google.com

Patents have described numerous crystalline forms of carvedilol dihydrogen phosphate, designated with letters such as F, L, N, O, P, and R, each defined by a unique PXRD pattern and, in some cases, by ssNMR spectra. google.comgoogle.com For example:

Form L is characterized by PXRD reflections at about 4.6, 7.5, 8.7, 11.6, and 15.6 degrees 2θ. google.com

Form R is identified by reflections at about 5.8, 11.8, 16.8, 18.6, and 23.2 degrees 2θ. google.comgoogle.com

Form F1 shows reflections at about 7.6, 9.8, 10.9, 21.2, and 25.0 degrees 2θ. google.com

These distinct diffraction patterns confirm that the forms are genuinely different polymorphs, each with a unique crystal packing arrangement. Solid-state NMR serves as a powerful complementary technique, providing information on the local chemical environment of atoms (like ¹³C and ³¹P) within the crystal lattice, which can differ between polymorphs. googleapis.comgoogle.com

Crystal engineering is the rational design of new solids with desired physicochemical properties by understanding and utilizing intermolecular interactions. researchgate.net For pharmaceutical materials, this approach is used to create novel crystalline forms, such as co-crystals or different polymorphs, to modulate properties like solubility and stability. researchgate.netpensoft.net

While specific literature on crystal engineering for anhydrous carvedilol phosphate is limited, the principles can be applied. The approach involves studying the intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. researchgate.net By systematically varying crystallization conditions (e.g., solvent, temperature) or introducing co-formers, it is possible to target the formation of specific anhydrous polymorphs. researchgate.netpensoft.net Studies on carvedilol free base have shown that different polymorphs (Form II and Form III) have distinct surface chemistries and topographies, which influences properties like dissolution. pharmaexcipients.com This highlights how controlling the crystal structure at a molecular level can have macroscopic consequences, a central tenet of crystal engineering that is applicable to the anhydrous phosphate salt.

Amorphous Forms of Carvedilol Phosphate

In contrast to the ordered structure of crystalline materials, amorphous forms lack long-range molecular order. nih.gov This higher-energy, disordered state often leads to enhanced apparent solubility and dissolution rates, although it can also present challenges related to physical instability and recrystallization. nih.govwipo.int

Several methods have been developed to produce amorphous carvedilol phosphate, each aiming to disrupt the crystal lattice and prevent its re-formation.

Spray Drying: This technique involves dissolving carvedilol base or carvedilol phosphate in a suitable solvent system, followed by atomizing the solution into a hot drying gas. google.com The rapid evaporation of the solvent leaves behind the solid drug in an amorphous state. Suitable solvents include water-miscible cyclic ethers (like tetrahydrofuran) or aliphatic nitriles (like acetonitrile), sometimes in combination with water. google.com

Mechanical Grinding/Milling: Amorphous carvedilol phosphate can be prepared by subjecting the crystalline form to high mechanical stress, such as in a ball mill. nih.govresearchgate.net The process involves grinding the crystalline material for specific cycles, with the input of mechanical energy causing the disruption of the crystal lattice. nih.govnih.gov

Precipitation from Solution: An amorphous form can also be generated by dissolving carvedilol or a salt thereof in a solvent and then adding an anti-solvent or rapidly changing conditions (e.g., cooling) to induce precipitation. google.comepo.org For instance, dissolving carvedilol in a solvent like acetonitrile (B52724), adding phosphoric acid, and then allowing the mixture to cool can yield amorphous carvedilol dihydrogen phosphate. epo.org

Table 2: Summary of Preparation Methodologies for Amorphous Carvedilol Phosphate

| Methodology | Description | Source |

|---|---|---|

| Spray Drying | A solution of carvedilol phosphate is atomized into a hot air stream, leading to rapid solvent evaporation and formation of amorphous particles. | google.com |

| Mechanical Grinding | Crystalline carvedilol phosphate is ground in a high-energy mill (e.g., ball mill) to mechanically induce a solid-state transformation to the amorphous form. | nih.govresearchgate.netnih.gov |

| Solution Precipitation | Carvedilol is dissolved in an organic solvent, phosphoric acid is added, and the resulting amorphous salt is precipitated, often by cooling or adding an anti-solvent. | google.comepo.org |

Solid-state amorphization refers to the process of converting a crystalline material into its amorphous form without going through a liquid or gaseous phase. Mechanical grinding is a primary example of such a process. nih.gov The mechanism involves the introduction of significant mechanical energy into the crystalline solid. This energy creates defects and dislocations in the crystal lattice. As milling continues, the accumulation of these defects leads to the complete collapse of the long-range periodic order, resulting in a disordered, amorphous structure. nih.govresearchgate.net

The success of the amorphization process is confirmed by analytical techniques. The sharp, defined peaks in the PXRD pattern of the crystalline material are replaced by a broad, diffuse "halo" in the amorphous form, indicating the absence of crystallinity. researchgate.netnih.gov Similarly, in DSC analysis, the sharp endothermic peak corresponding to the melting of the crystalline form disappears and is often replaced by a subtle glass transition (Tg) event, which is characteristic of amorphous materials. nih.govresearchgate.netnih.gov

Physicochemical Behavior of Amorphous States in Research Contexts

The amorphous form of carvedilol phosphate presents distinct physicochemical properties when compared to its crystalline counterparts. Research indicates that amorphization, often achieved through mechanical processes such as grinding, results in a powder that lacks the long-range molecular order characteristic of crystals. nih.govresearchgate.netnih.gov This structural difference is readily identifiable through various analytical techniques.

The identity of amorphous carvedilol phosphate is commonly confirmed by powder X-ray diffraction (PXRD), which shows a characteristic "halo effect" instead of the sharp Bragg peaks seen in crystalline forms. researchgate.netnih.gov Thermal analysis using Differential Scanning Calorimetry (DSC) further distinguishes the amorphous state by the absence of a sharp melting endotherm; instead, a glass transition may be observed. researchgate.netnih.gov For instance, studies have noted the disappearance of a peak at approximately 160.5 °C in thermograms of the amorphous form, which is present in the crystalline material. researchgate.netnih.gov Changes in Fourier-Transform Infrared (FT-IR) spectra, such as the shifting or disappearance of characteristic bands, also serve as confirmation of the amorphous state. researchgate.netnih.gov

A notable and somewhat divergent property of amorphous carvedilol phosphate is its aqueous solubility. Contrary to the general expectation that amorphous forms are more soluble than their crystalline equivalents, studies have shown that amorphous carvedilol phosphate has a lower dissolution rate and solubility in aqueous media at both pH 1.2 and 6.8. nih.govresearchgate.netnih.govmdpi.com This phenomenon is attributed to the potential formation of a hard film on the surface of the active pharmaceutical ingredient (API), which limits solvent wetting and reduces the effective contact surface area. mdpi.com

However, the physicochemical behavior of amorphous carvedilol phosphate can be significantly modified through formulation strategies. When prepared as a solid dispersion with hydrophilic polymers, its dissolution properties can be substantially improved. Research has shown that solid dispersions with excipients like Pluronic® F-127 can enhance the dissolution rate of the amorphous form, achieving solubility closer to that of the crystalline form. nih.govresearchgate.netnih.gov In contrast to its behavior in aqueous media, amorphous carvedilol phosphate exhibits enhanced solubility in organic solvents, which can be advantageous for processing during pharmaceutical formulation, potentially reducing the required solvent volume and processing time. google.com

Table 1: Comparative Physicochemical Properties of Amorphous Carvedilol Phosphate

| Property | Observation | Research Finding |

|---|---|---|

| Physical State | Amorphous solid | Lacks long-range molecular order. nih.govnih.gov |

| PXRD Pattern | Diffuse "halo" pattern | Confirms the absence of crystallinity. researchgate.netnih.gov |

| DSC Thermogram | Absence of sharp melting peak | Characterized by the disappearance of the endotherm seen at ~160.5°C in the crystalline form. researchgate.netnih.gov |

| Aqueous Solubility | Lower than crystalline form | Reduced dissolution rate observed at pH 1.2 and 6.8. nih.govmdpi.com |

| Solubility in Organic Solvents | Enhanced compared to crystalline form | Allows for reduced solvent use during processing. google.com |

| Dissolution in Solid Dispersion | Significantly improved | Formulations with polymers like Pluronic® F-127 enhance the dissolution rate. nih.govresearchgate.net |

Solvates and Hydrates of Carvedilol Phosphate (for comparative research)

Carvedilol phosphate is known to form various crystalline structures that incorporate solvent molecules, known as solvates, or water molecules, known as hydrates. googleapis.comunpad.ac.id These forms, sometimes referred to as pseudopolymorphs, are distinct solid phases with unique crystal lattices and physicochemical properties. unpad.ac.idnih.gov The presence of solvent molecules within the crystal structure can affect thermodynamic properties, solubility, dissolution rate, and stability. nih.gov Understanding these forms is crucial for a comprehensive view of the solid-state behavior of carvedilol phosphate.

Characterization of Carvedilol Phosphate Hydrates and Solvates

A variety of solvated and hydrated forms of carvedilol phosphate have been identified and characterized using an array of analytical methods. These include carvedilol dihydrogen phosphate hemihydrate, dihydrate, and methanol (B129727) solvate. googleapis.com The differentiation of these forms relies on techniques that probe their unique crystal structures and thermal behaviors.

X-ray Powder Diffraction (XRPD) is a primary tool for distinguishing these forms, as each possesses a unique diffraction pattern. For example, crystalline carvedilol dihydrogen phosphate hemihydrate (Form I) is identified by characteristic peaks at specific 2θ angles, such as 7.0°, 11.4°, and 15.9° (±0.2°). google.com Other forms, like the methanol solvate (Form III) and different dihydrates (Forms II and IV), also show distinct diffractograms. googleapis.com

Thermal Analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the desolvation process. TGA can quantify the amount of solvent or water in the crystal lattice by measuring weight loss upon heating. DSC can reveal endothermic peaks corresponding to the release of solvent and subsequent phase transitions. googleapis.comgoogle.com For instance, the DSC thermogram of a carvedilol phosphate sesquihydrate shows endothermic peaks for a two-step water release, followed by an exothermic peak corresponding to the transition to an anhydrous phase. google.com

Spectroscopic Techniques such as Fourier-Transform Raman (FT-Raman), Fourier-Transform Infrared (FT-IR), and solid-state Nuclear Magnetic Resonance (ssNMR) provide further structural confirmation. googleapis.comgoogle.com FT-Raman and FT-IR spectra show unique vibrational modes for each solvate and hydrate. googleapis.com Highly sensitive solid-state 13C and 31P NMR methods can confirm the chemical structure in the solid state and distinguish between forms that may have similar XRPD patterns. google.comgoogle.com

Table 2: Analytical Characterization of Carvedilol Phosphate Solvates and Hydrates

| Crystal Form | Analytical Technique | Characteristic Features |

|---|---|---|

| Hemihydrate (Form I) | XRPD | Characteristic peaks at 2θ angles of 7.0°, 11.4°, 15.9° (±0.2°). google.com |

| Dihydrate (Form II) | FT-IR / FT-Raman | Unique spectra provided in patent literature. googleapis.com |

| Methanol Solvate (Form III) | Thermal Analysis (TGA/DSC) | Shows characteristic solvent loss upon heating. googleapis.com |

| Dihydrate (Form IV) | XRPD | Distinct powder diffractogram from other forms. googleapis.com |

| Various Polymorphs | Solid-State NMR (13C & 31P) | Defines forms by clear and distinct differences in chemical shifts. google.comgoogle.com |

Understanding Anhydrate-to-Hydrate Transformation Kinetics

The transformation between anhydrous and hydrated forms of a pharmaceutical solid is a critical factor in its stability, processing, and storage. The kinetics of this transformation are influenced by environmental factors such as temperature and relative humidity (RH). researchgate.net

Studies on carvedilol phosphate have investigated its moisture sorption-desorption characteristics to understand these kinetics. The sorption and desorption isotherms were determined at various temperatures (20°C, 30°C, and 40°C) and were found to be sigmoidal (Type II), which is common for many pharmaceutical materials. researchgate.net This indicates that the rate of water adsorption and desorption is dependent on the temperature. researchgate.net The kinetics of the anhydrate-to-hydrate transformation can be influenced not only by compound-specific properties but also by external factors like the presence of seeds and the degree of agitation in an aqueous environment. acs.org

The isosteric heat of sorption, a thermodynamic parameter, has been calculated for carvedilol phosphate and was observed to decrease as the moisture content increased. researchgate.net This data is valuable for understanding the energy requirements associated with water uptake and for optimizing drying and storage conditions to prevent unwanted phase transformations. researchgate.net Thermal analysis has also identified an exothermic peak in a DSC thermogram corresponding to the transition from a hydrated phase to an anhydrous phase, providing further insight into the energetics of the transformation. google.com

Influence of Solvent Systems on Crystal Forms

The choice of solvent system during crystallization is a determining factor in which solid form of carvedilol phosphate is produced. Different solvents and solvent mixtures can lead to the isolation of distinct polymorphs, hydrates, or solvates by influencing the nucleation and growth of specific crystal lattices. researchgate.net

Research and patent literature provide specific examples of this influence:

Crystallization of carvedilol from methanol has been shown to yield a specific polymorph (Form III). researchgate.net

Using ethyl acetate as a solvent can result in the formation of a hydrate. researchgate.net

The preparation of carvedilol dihydrogen phosphate dihydrate can be achieved by slurrying another form (Form I) in an acetone/water mixture for several days. google.com

Similarly, a methanol solvate can be prepared by slurrying Form I in methanol . google.com

The formation of novel ethanol-solvated salts has also been reported, highlighting the ability of alcohols to become incorporated into the crystal structure. nih.gov

These findings demonstrate that controlling the solvent environment is a key strategy for selectively isolating a desired solid form of carvedilol phosphate, thereby controlling its physical and pharmaceutical properties.

Table 3: Influence of Solvent on the Resulting Crystal Form of Carvedilol Phosphate

| Solvent System | Resulting Solid Form | Reference |

|---|---|---|

| Methanol | Polymorph III | researchgate.net |

| Ethyl Acetate | Hydrate | researchgate.net |

| Acetone / Water (slurry) | Dihydrate | google.com |

| Methanol (slurry) | Methanol Solvate | google.com |

| Ethanol | Ethanol-solvated salt | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Carvedilol Phosphate Anhydrous

X-ray Diffraction Techniques

X-ray diffraction is a cornerstone for the solid-state characterization of crystalline materials, offering insights into the atomic and molecular structure, identifying crystalline phases, and assessing purity.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is an indispensable technique for identifying the specific crystalline form (polymorph) of a pharmaceutical solid and verifying its phase purity. For carvedilol (B1668590) dihydrogen phosphate (B84403), a specific anhydrous crystalline form, designated as Form A, has been identified and characterized.

The PXRD pattern of the anhydrous Form A is distinguished by a unique set of diffraction peaks at specific two-theta (2θ) angles. These peaks serve as a fingerprint for this crystalline phase. According to patent literature, the characteristic PXRD peaks for anhydrous carvedilol dihydrogen phosphate Form A are observed at the following 2θ angles. google.com

| Characteristic PXRD Peaks for Carvedilol Dihydrogen Phosphate Anhydrous (Form A) |

| 2θ Angle (°) |

| 6.50 |

| 7.06 |

| 9.65 |

| 12.99 |

| 13.66 |

| 14.97 |

| 15.84 |

| 17.69 |

| 18.15 |

| 18.44 |

| 18.92 |

| 19.58 |

| 20.22 |

| 20.94 |

| 22.10 |

| 23.10 |

| 23.58 |

| 24.53 |

| 25.10 |

| 27.51 |

| 28.32 |

Data sourced from patent WO2008093350A1. All values are ±0.2 degrees two-theta. google.com

The presence of this distinct pattern confirms the identity of the anhydrous crystalline phase and can be used to differentiate it from other polymorphic or solvated forms, such as the hemihydrate or dihydrate.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including precise bond lengths, angles, and the three-dimensional arrangement of molecules within the crystal lattice.

While single-crystal X-ray diffraction has been successfully used to elucidate the structures of other forms of carvedilol, such as its free base polymorphs and its phosphate hemihydrate salt, detailed single-crystal structural data for carvedilol phosphate anhydrous is not extensively reported in publicly available scientific literature. The structural elucidation for related compounds, like the hemihydrate, has revealed complex arrangements and disorder within the crystal lattice, highlighting the challenges in obtaining suitable single crystals for analysis. researchgate.net

Thermal Analysis Methods

Thermal analysis techniques are critical for investigating the physical and chemical changes that a substance undergoes as a function of temperature. These methods are key to understanding the stability, hydration state, and thermal transitions of an API.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

While DSC is a standard method for characterizing pharmaceutical solids, specific DSC thermograms detailing the thermal transitions for the characterized anhydrous form of carvedilol phosphate (Form A) are not widely available in the literature. For other forms of carvedilol and its salts, DSC has been used to identify melting points and other endothermic or exothermic events. For instance, studies on the carvedilol free base have shown it melts at approximately 100 °C. researchgate.net However, without specific data for the anhydrous phosphate salt, a direct comparison of its thermal behavior is not possible.

Thermogravimetric Analysis (TGA) for Volatile Content and Degradation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is particularly useful for determining the amount of volatile content (e.g., water or residual solvents) and assessing the thermal stability of a compound.

For the anhydrous crystalline Form A of carvedilol dihydrogen phosphate, TGA is a crucial tool to confirm its anhydrous nature. Studies show that this form exhibits a minimal weight loss upon heating, consistent with the absence of bound water molecules.

Data sourced from patent WO2008093350A1. google.com

This low level of mass loss distinguishes the anhydrous form from its hydrated counterparts, which would show a more significant weight loss corresponding to the stoichiometric amount of water. The analysis also provides information on the onset of thermal decomposition.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. It is a powerful technique for identifying functional groups and confirming the chemical structure and solid form of an API.

The FT-IR spectrum of anhydrous carvedilol dihydrogen phosphate (Form A) displays a unique pattern of absorption bands. These bands correspond to the vibrational frequencies of specific chemical bonds within the molecule. The characteristic absorption bands for Form A provide a spectroscopic fingerprint for its identification. google.com

| Characteristic FT-IR Bands for Carvedilol Dihydrogen Phosphate Anhydrous (Form A) |

| Wavenumber (cm⁻¹) |

| 3224 |

| 3071 |

| 2841 |

| 1625 |

| 1604 |

| 1587 |

| 1505 |

| 1454 |

| 1442 |

| 1346 |

| 1332 |

| 1252 |

| 1218 |

Data sourced from patent WO2008093350A1. google.com

These specific bands can be used for quality control purposes to ensure the correct solid form is present in a sample and to distinguish it from other forms. While FT-Raman spectroscopy is also a valuable tool for characterizing pharmaceutical polymorphs, specific Raman data for the anhydrous phosphate form is not as readily available as FT-IR data. googleapis.com

Microscopic Techniques

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of pharmaceutical solids. In the context of this compound, SEM provides high-resolution images that reveal the shape, size, and surface characteristics of the crystalline or amorphous particles. mediresonline.org

SEM analysis is performed by scanning the sample with a focused beam of electrons. mediresonline.org The interaction of these electrons with the sample surface generates various signals, including secondary electrons, which are then used to form an image. For the analysis of this compound, the sample is typically gold-sputtered to enhance conductivity and image quality, with an acceleration voltage of around 5 kV. google.comgoogleapis.com

Research has shown that the morphology of carvedilol and its salts can vary significantly depending on the preparation method. For instance, carvedilol monocitrate salt has been observed to form plate-shaped crystals that can be as large as 1 mm in width and length. google.comgoogleapis.com In contrast, formulations of carvedilol into microspheres or nanosuspensions result in distinctly spherical particles. researchgate.netresearchgate.net The ability to observe these morphological differences is crucial for understanding the physical properties of the drug substance, which can influence its processing behavior and bioavailability.

Transmission Electron Microscopy (TEM) for Nanoscale Features

For an even more detailed examination at the nanoscale, Transmission Electron Microscopy (TEM) is employed. TEM operates by transmitting a beam of electrons through an ultra-thin specimen. This technique allows for the visualization of internal structures and features at a much higher resolution than SEM.

In the study of carvedilol-based nanomaterials, such as nanosuspensions or composites with materials like halloysite (B83129) nanotubes, TEM is indispensable. mdpi.comresearchgate.net It can confirm the size and shape of nanoparticles, with studies reporting spherical nanoparticles of carvedilol in the range of 168.06 ± 17.02 nm. researchgate.net Furthermore, TEM images can demonstrate the intimate contact and preserved morphology of both the drug and carrier particles in composite systems. mdpi.comresearchgate.net For sample preparation, a common method involves drop-casting a solution of the material onto a carbon-coated nickel grid. mdpi.com The microscope is typically operated at a high voltage, such as 100 kV, to achieve the necessary resolution. mdpi.com

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of this compound and for the analysis of its degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and reliable HPLC method is fundamental for the quality control of this compound. Numerous methods have been developed, typically employing a reverse-phase (RP) approach.

A common setup involves a C18 column, such as a Hypersil ODS C18 or Purosphere STAR RP 18-endcapped column. ijpsonline.comscholarsresearchlibrary.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijpsonline.comscholarsresearchlibrary.comresearchgate.netresearchgate.net The pH of the buffer is a critical parameter and is often adjusted to the acidic range (e.g., pH 2.0-3.0) using acids like orthophosphoric acid or trifluoroacetic acid to ensure good peak shape and separation. ijpsonline.comscholarsresearchlibrary.comresearchgate.netinnovareacademics.ininnovareacademics.in

Detection is typically performed using a UV detector at a wavelength where carvedilol and its impurities show significant absorbance, commonly 240 nm or 226 nm. ijpsonline.comscholarsresearchlibrary.comresearchgate.netinnovareacademics.ininnovareacademics.in Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is fit for its intended purpose. scholarsresearchlibrary.cominnovareacademics.inscirp.org

Table 1: Example HPLC Method Parameters for Carvedilol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Purosphere STAR RP 18-endcapped (250x4 mm, 3 µm) | ijpsonline.com |

| Mobile Phase A | Acetonitrile:Buffer (10:1000 v/v) (Buffer: 20 mM KH2PO4 with 1 ml triethylamine, pH 2.8) | ijpsonline.com |

| Mobile Phase B | Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) | ijpsonline.com |

| Flow Rate | 1.0 mL/min | ijpsonline.comscholarsresearchlibrary.cominnovareacademics.inscirp.org |

| Detection Wavelength | 240 nm | ijpsonline.comscholarsresearchlibrary.comresearchgate.netinnovareacademics.ininnovareacademics.in |

| Column Temperature | 40 °C - 50 °C | ijpsonline.cominnovareacademics.ininnovareacademics.in |

Stability-Indicating HPLC Methods

Stability-indicating methods are crucial for monitoring the degradation of this compound under various stress conditions. These methods must be able to separate the intact drug from any degradation products that may form over time or upon exposure to light, heat, humidity, acid, and base. jocpr.comfarmaciajournal.com

Forced degradation studies are conducted by subjecting the drug substance to conditions such as acid and base hydrolysis (e.g., 0.5N HCl, 0.5N NaOH), oxidation (e.g., 3.0% H2O2), heat (e.g., 70°C), and photolytic stress. jocpr.com The developed HPLC method is then used to analyze the stressed samples, demonstrating that all degradation product peaks are well-resolved from the main carvedilol peak and from each other. jocpr.comfarmaciajournal.com The peak purity of carvedilol should be confirmed using a photodiode array (PDA) detector to ensure no co-eluting peaks are present. ijpsonline.com This confirms the specificity and stability-indicating nature of the method. ijpsonline.comfarmaciajournal.com

Impurity Profiling and Quantification

Impurity profiling is the identification and quantification of all potential impurities in the drug substance. For carvedilol, these can include process-related impurities from the synthesis and degradation products. ijpsonline.com The United States Pharmacopeia (USP) monograph for carvedilol outlines several methods for evaluating organic impurities. ijpsonline.com

Advanced HPLC methods have been developed to separate a large number of impurities in a single run. For example, a gradient elution method has been reported to separate up to 19 impurities, including both process-related and degradation impurities. ijpsonline.com The quantification of these impurities is essential, and methods are validated for their limits of detection (LOD) and limits of quantification (LOQ). ijpsonline.comscholarsresearchlibrary.com For instance, the LOD and LOQ for carvedilol have been reported to be as low as 0.8346 µg/mL and 2.5292 µg/mL, respectively. scholarsresearchlibrary.com In another study focusing on genotoxic impurities in carvedilol phosphate, the LOD and LOQ were found to be in the range of 0.06-0.61 µg/g and 0.17-1.8 µg/g, respectively, using a GC-MS method. nih.gov

Table 2: Validation Parameters for a Carvedilol Impurity Method

| Validation Parameter | Acceptance Criteria | Example Finding | Source |

|---|---|---|---|

| Correlation Coefficient (r²) | > 0.99 | > 0.999 | ijpsonline.com |

| LOD | - | 0.8346 µg/mL | scholarsresearchlibrary.com |

| LOQ | - | 2.5292 µg/mL | scholarsresearchlibrary.com |

| Accuracy (% Recovery) | 85% to 115% | Within acceptance criteria | ijpsonline.com |

| Precision (% RSD) | < 5% | < 5% | ijpsonline.com |

| Resolution | > 1.5 | > 1.5 | innovareacademics.ininnovareacademics.in |

Advanced Pharmaceutical Material Science Research

Co-crystallization and Salt Formation Science

The modification of the solid-state properties of active pharmaceutical ingredients (APIs) is a critical area of research aimed at enhancing their physicochemical characteristics, such as solubility and dissolution rate. For carvedilol (B1668590), a drug known for its poor water solubility, co-crystallization and salt formation have emerged as promising strategies.

The design of novel carvedilol salts and co-crystals involves the selection of appropriate co-formers that can interact with the carvedilol molecule through non-covalent bonds. The synthesis of these multi-component crystals is often achieved through methods like solvent evaporation, anti-solvent addition, and mechanochemical processes such as hot-melt extrusion.

Several studies have explored the formation of carvedilol co-crystals with various co-formers. For instance, co-crystals of carvedilol have been successfully prepared with nicotinamide in different stoichiometric ratios (1:1, 1:2, 2:1, 1:3, and 3:1) using hot-melt extrusion. nih.gov This method offers a high practical yield and allows for the control of process parameters like temperature and screw speed to achieve the desired co-crystal form. nih.gov Another approach involves the use of co-formers such as succinic acid, fumaric acid, and oxalic acid via the solvent evaporation method. researchgate.net

The selection of co-formers can be guided by in silico screening, which predicts non-covalent interactions between the API and potential co-formers. researchgate.netpensoft.netbohrium.comzenodo.org This computational approach has been used to identify benzoic acid, isonicotinamide, and saccharin as suitable co-formers for carvedilol. researchgate.netpensoft.netbohrium.comzenodo.org The subsequent synthesis via solvent evaporation with varying molar ratios (1:1, 1:2, and 2:1) has led to the formation of new solid phases with improved properties. researchgate.netpensoft.netbohrium.comzenodo.org

Furthermore, the synthesis of ethanol-solvated adipate and succinate salts of carvedilol has been achieved by crystallizing carvedilol with adipic acid and succinic acid in ethanol. nih.gov The formation of these novel salts was confirmed through various analytical techniques, demonstrating the versatility of crystallization methods in generating new solid forms of carvedilol. nih.gov

The table below summarizes various co-formers and synthesis methods used in the development of novel carvedilol salts and co-crystals.

| Co-former | Synthesis Method | Stoichiometric Ratios | Reference |

| Nicotinamide | Hot-Melt Extrusion | 1:1, 1:2, 2:1, 1:3, 3:1 | nih.gov |

| Succinic Acid | Solvent Evaporation | Not Specified | researchgate.net |

| Fumaric Acid | Solvent Evaporation | Not Specified | researchgate.net |

| Oxalic Acid | Solvent Evaporation | Not Specified | researchgate.net |

| Benzoic Acid | Solvent Evaporation | 1:1, 1:2, 2:1 | researchgate.netpensoft.netbohrium.comzenodo.org |

| Isonicotinamide | Solvent Evaporation | 1:1, 1:2, 2:1 | researchgate.netpensoft.netbohrium.comzenodo.org |

| Saccharin | Solvent Evaporation | 1:1, 1:2, 2:1 | researchgate.netpensoft.netbohrium.comzenodo.org |

| Adipic Acid | Crystallization in Ethanol | Not Specified | nih.gov |

| Succinic Acid | Crystallization in Ethanol | Not Specified | nih.gov |

| Mannitol | Solvent Evaporation, Anti-solvent | 1:1 | jetir.org |

| Urea | Anti-solvent | 1:1 | jetir.org |

| Tartaric Acid | Anti-solvent | 1:1 | jetir.org |

| Ascorbic Acid | Anti-solvent | 1:1 | jetir.org |

The formation and stability of carvedilol co-crystals and salts are governed by various supramolecular interactions, primarily hydrogen bonds. pensoft.net In co-crystals, the components are held together by weak interactions such as hydrogen bonds, van der Waals forces, or π-π stacking. pensoft.net In contrast, salts are characterized by ion pairing within the crystal lattice. pensoft.net

The analysis of carvedilol's solid forms has revealed that intermolecular interactions significantly influence its properties. rsc.org Density Functional Theory (DFT) calculations have been employed to evaluate both classical and non-classical hydrogen bonds within carvedilol structures, providing insight into the energies involved in these intermolecular interactions. rsc.org

The interaction between carvedilol and co-formers can lead to the formation of new crystalline phases. For example, in co-crystals with isonicotinamide, a shift in the infrared (IR) spectrum suggests the formation of hydrogen bonds between the constituent molecules. pensoft.net Similarly, the formation of ethanol-solvated salts with adipic acid and succinic acid involves proton transfer from the acid to carvedilol, a key characteristic of salt formation. nih.gov

The ΔpKa rule is a useful guideline for predicting whether a salt or a co-crystal will form. nih.gov A ΔpKa value (pKa of the conjugate acid of the base – pKa of the acid) greater than 3 generally indicates salt formation. nih.gov

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) are crucial for identifying these supramolecular interactions. Shifts in the characteristic peaks of the functional groups in carvedilol and the co-former in the FTIR spectra of the co-crystals are indicative of these interactions. researchgate.net

The choice of co-former has a profound impact on the solid-state properties of carvedilol, most notably its solubility and dissolution rate. The formation of multicomponent crystals can significantly enhance these properties compared to the pure drug.

For instance, multicomponent crystals of carvedilol with benzoic acid, isonicotinamide, and saccharin have demonstrated increased saturation solubility. researchgate.netpensoft.netbohrium.comzenodo.org Specifically, the carvedilol:isonicotinamide (1:2) multicomponent crystal exhibited a significant increase in saturation solubility and dissolution. researchgate.netpensoft.netbohrium.comzenodo.org Similarly, co-crystals with succinic acid, fumaric acid, and oxalic acid also showed improved solubility and dissolution rates compared to pure carvedilol. researchgate.net

The formation of novel ethanol-solvated adipate and succinate salts of carvedilol also resulted in enhanced solubility and dissolution rates in phosphate (B84403) buffer (pH 6.8). nih.gov Research on various carvedilol salts has shown substantial improvements in API solubility, with increases of up to 25-fold compared to pure carvedilol. acs.org

The table below presents a summary of the impact of different co-formers on the solubility of carvedilol.

| Co-former System | Molar Ratio | Solubility Enhancement | Reference |

| Carvedilol:Benzoic Acid | 1:2 | 56.91 times | researchgate.net |

| Carvedilol:Benzoic Acid | 2:1 | 47.75 times | researchgate.net |

| Carvedilol:Benzoic Acid | 1:1 | 23.03 times | researchgate.net |

| Carvedilol:Isonicotinamide | 1:2 | 41.26 times | researchgate.net |

| Carvedilol:Isonicotinamide | 1:1 | 24.02 times | researchgate.net |

| Carvedilol:Isonicotinamide | 2:1 | 10.47 times | researchgate.net |

| Carvedilol:Saccharin | 1:1 | 26.5 times | researchgate.net |

| Carvedilol-Succinic Acid Co-crystal | Not Specified | Markedly improved | researchgate.net |

| Carvedilol-Fumaric Acid Co-crystal | Not Specified | Markedly improved | researchgate.net |

| Carvedilol-Oxalic Acid Co-crystal | Not Specified | Markedly improved | researchgate.net |

| Carvedilol-Nicotinamide Co-crystal | 1:2 | 15-fold increase | nih.gov |

| Carvedilol Salts | Not Specified | Up to 25-fold | acs.org |

| Carvedilol-Mannitol Co-crystal | 1:1 | >9-fold increase | jetir.org |

| Carvedilol-Benzoic Acid Co-crystal | 1:1 | >9-fold increase | jetir.org |

In addition to solubility, co-formers can also influence other solid-state properties such as morphology and micromeritic properties. Scanning electron microscopy (SEM) has shown the formation of new solid phases with distinct morphologies for carvedilol co-crystals. researchgate.net Furthermore, co-crystals have been reported to exhibit improved flow properties compared to the pure drug. researchgate.net

Solid Dispersion Technology

Solid dispersion is a well-established technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs like carvedilol. This approach involves dispersing the drug in an inert carrier matrix at the solid state.

Carvedilol phosphate solid dispersions can be prepared using various methods, including solvent evaporation, kneading, and fusion-solvent methods. nih.govuomustansiriyah.edu.iqjapsonline.com The solvent evaporation technique involves dissolving the drug and a polymeric carrier in a common solvent, followed by evaporation of the solvent to obtain a solid dispersion. nih.govmdpi.com This method has been used to prepare amorphous solid dispersions of carvedilol with cellulose derivatives. mdpi.com The kneading method involves wetting the physical mixture of the drug and carrier with a solvent and kneading it into a paste, which is then dried and sieved. uomustansiriyah.edu.iq

Characterization of these solid dispersions is essential to confirm the physical state of the drug and its interaction with the carrier. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are commonly employed.

XRPD analysis is used to determine the crystallinity of the drug within the dispersion. The absence of sharp diffraction peaks characteristic of the crystalline drug and the presence of a "halo" pattern indicate that the drug is in an amorphous state. nih.govresearchgate.netnih.gov DSC thermograms can also confirm the amorphous nature of the drug by the absence of the drug's melting endotherm. nih.govresearchgate.net FTIR spectroscopy helps to identify any interactions, such as hydrogen bonding, between the drug and the polymer carrier. nih.gov

Studies have shown that in solid dispersions, carvedilol exists in an amorphous form, which contributes to its enhanced dissolution rate. uomustansiriyah.edu.iqnih.govresearchgate.net The transformation from a crystalline to an amorphous state is a key factor in the improved solubility observed with solid dispersions. uomustansiriyah.edu.iq

The choice of polymeric carrier is a critical factor in the formulation of effective solid dispersion systems. The carrier should be hydrophilic and capable of inhibiting the crystallization of the drug. Several polymers have been investigated for their suitability in carvedilol solid dispersions.

Commonly used polymers include polyvinylpyrrolidone (PVP), particularly PVP K30, hydroxypropyl methylcellulose (HPMC), Soluplus®, and Eudragit®. nih.govnih.govresearchgate.net Miscibility analysis can guide the selection of the most appropriate polymeric carrier for a given drug. researchgate.netbg.ac.rs

For carvedilol, PVP and HPMC have been identified as polymers with high affinity. researchgate.net Solid dispersions of carvedilol with PVP K30 have shown a substantial improvement in dissolution rate. nih.govnih.gov The solubility of carvedilol has been found to increase with increasing concentrations of PVP K30. nih.gov

Cellulose derivatives, such as HPMC K100M and HPMC E15, have been used as polymeric precipitation inhibitors in amorphous solid dispersions of carvedilol. mdpi.comnih.gov Other carriers like Gelucire 44/14, Gelucire 50/13, and Vitamin E TPGS have also been utilized, with Gelucire 50/13 showing a significant increase in drug release. japsonline.com

The table below lists some of the polymeric carriers used in carvedilol solid dispersions and their impact on drug properties.

| Polymeric Carrier | Preparation Method | Key Findings | Reference |

| PVP K30 | Solvent Evaporation | Increased solubility and dissolution rate; drug in amorphous form. | nih.govnih.gov |

| PVP K30 | Kneading | Enhanced solubility and dissolution; drug transformed to amorphous form. | uomustansiriyah.edu.iq |

| HPMC | Supercritical CO2 assisted method | High affinity for carvedilol; high dissolution efficiency. | researchgate.net |

| Soluplus® | Supercritical CO2 assisted method | Investigated as a carrier. | researchgate.net |

| Eudragit® | Supercritical CO2 assisted method | Investigated as a carrier. | researchgate.net |

| HPMC K100M | Solvent Evaporation | Acted as a polymeric precipitation inhibitor in amorphous solid dispersion. | mdpi.comnih.gov |

| HPMC E15 | Solvent Evaporation | Acted as a polymeric precipitation inhibitor in amorphous solid dispersion. | mdpi.comnih.gov |

| Gelucire 50/13 | Fusion-Solvent | 5-fold increase in drug release compared to pure carvedilol. | japsonline.com |

| Hydroxypropyl-β-cyclodextrin | Grinding | Investigated with amorphous carvedilol phosphate. | nih.gov |

| Pluronic® F-127 | Grinding | Showed the best improvement in physicochemical parameters of amorphous carvedilol phosphate. | nih.gov |

The selection of an appropriate polymer is crucial as it can significantly influence the stability and performance of the solid dispersion, ultimately affecting the bioavailability of the drug.

Amorphization within Solid Dispersion Systems

The conversion of crystalline Carvedilol Phosphate into an amorphous state within solid dispersion systems is a key strategy to enhance its dissolution properties. Carvedilol is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability. nih.gov Amorphization disrupts the crystalline lattice, increasing the free energy and apparent solubility of the compound.

Research has demonstrated that the amorphous form of Carvedilol Phosphate can be successfully obtained through mechanical grinding. nih.govresearchgate.net Studies utilizing techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and FT-IR spectroscopy have confirmed the transition from a crystalline to an amorphous state. PXRD analysis of the amorphous form shows a characteristic "halo effect" without the sharp diffraction peaks present in the crystalline form, while DSC thermograms show the disappearance of the endothermic peak corresponding to the melting point of the crystalline drug. nih.govresearchgate.net

Solid dispersions of amorphous Carvedilol Phosphate have been formulated with various hydrophilic polymers to stabilize the amorphous state and prevent recrystallization. researchgate.netmdpi.com Commonly used polymers include hydroxypropyl-β-cyclodextrin, Pluronic® F-127, Soluplus®, and hydroxypropyl cellulose. researchgate.netnih.gov These polymers create a matrix that physically separates the drug molecules, increasing the glass transition temperature (Tg) of the mixture and reducing molecular mobility, thereby inhibiting nucleation and crystal growth.

A novel approach involves the development of amorphous solid dispersions (ASDs) that incorporate acidic counter-ions, such as citric acid, as pH-modifiers. nih.gov This strategy aims to create an acidic microenvironment that promotes the dissolution of Carvedilol, which has pH-dependent solubility. nih.gov In one study, a Carvedilol-ASD formulation with a 50% loading of citric acid demonstrated complete amorphization of the drug during the freeze-drying preparation process and showed improved pharmacokinetic properties. nih.gov

| Polymer/Excipient | Dispersion Method | Key Finding | Reference |

|---|---|---|---|

| Pluronic® F-127 | Grinding | Achieved better solubility compared to combinations of crystalline forms with excipients. | researchgate.net |

| Hydroxypropyl-β-cyclodextrin | Grinding | Formed a stable amorphous dispersion. | researchgate.net |

| Soluplus® | Grinding | Demonstrated high permeability in PAMPA-GIT model. | nih.gov |

| Hydroxypropyl Cellulose (HPC) with Citric Acid | Freeze-drying | Created a pH-modified microenvironment, improving dissolution and photostability. | nih.gov |

| Hydroxypropyl Methylcellulose (HPMC) K100M & E15 | Solvent Evaporation | Effectively inhibited drug precipitation from a supersaturated solution. | mdpi.com |

Novel Drug Delivery System Research (Material Science Focus)

The development of controlled and sustained-release formulations for Carvedilol Phosphate is critical for maintaining therapeutic plasma concentrations over an extended period, which is particularly important for managing chronic conditions like hypertension. asiapharmaceutics.infonih.gov Various material science strategies have been employed, focusing on different release mechanisms.

Matrix Systems: A common approach involves embedding the drug within a polymer matrix that controls its release. google.com Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) or hydrophobic polymers like Eudragit and Ethyl cellulose are used to form the matrix. google.comijrpas.com The drug release mechanism is primarily governed by diffusion and/or erosion of the matrix. For hydrophilic matrices, water penetrates the system, causing the polymer to swell and form a gel layer through which the drug diffuses. For insoluble matrices, the drug is released by diffusing through a network of pores and channels. The kinetics can often be described by non-Fickian diffusion models. ijpsr.com

Reservoir Systems (Coated Microparticles): This strategy involves coating drug-layered particles or pellets with a release-retarding polymer. ijpsr.comgoogle.com The extended-release capsules of Carvedilol Phosphate often contain immediate-release and controlled-release microparticles. google.com These microparticles are drug-layered and then coated with materials like methacrylic acid copolymers or ethyl cellulose. ijpsr.comgoogle.com The coating acts as a semi-permeable membrane, and the release rate is controlled by the diffusion of the drug through this polymer barrier. The thickness and composition of the coating are critical parameters for modulating the release profile.

Osmotic Drug Delivery Systems (OROS): These systems utilize osmotic pressure as the driving force for drug release, providing a zero-order release profile. researchgate.net The formulation consists of a core tablet containing the drug and one or more osmotic agents (osmogens) like sodium chloride and mannitol. researchgate.net This core is coated with a semi-permeable membrane, typically made of cellulose acetate, which has a precisely drilled orifice. researchgate.net When the tablet is in an aqueous environment, water enters through the membrane, dissolving the osmogens and creating osmotic pressure that pushes the drug solution out through the orifice at a controlled rate. researchgate.net

Semisolid-Filled Capsules: This technique enhances the dissolution of poorly water-soluble drugs like Carvedilol by formulating them in a semisolid, lipid-based matrix filled into hard gelatin capsules. pharmaexcipients.comijpsonline.comrjptonline.org The core principle is the dissolution of the drug in a carrier system, which presents the drug in a solubilized or finely dispersed state upon capsule disintegration. pharmaexcipients.comijpsonline.com

Materials like Lauroyl polyoxyl-6 glycerides (LP6G), Gelucire 44/14, and poloxamers are used as semisolid bases. pharmaexcipients.comrjptonline.org These carriers are often amphiphilic, acting as surfactants or emulsifying agents that facilitate dispersion and solubilization in the gastrointestinal fluid. ijpsonline.com The process typically involves a fusion method, where the drug (sometimes as a pre-formed solid dispersion) is homogeneously dispersed into the molten carrier before being filled into capsules. rjptonline.org Differential Scanning Calorimetry (DSC) is a key analytical tool used to confirm that the drug has dissolved in the semisolid base, evidenced by the absence of the drug's melting peak in the thermogram of the final formulation. pharmaexcipients.comijpsonline.com

Microspheres: Microspheres are small, spherical particles ranging in size from 1 to 1000 micrometers, which can be designed for controlled or sustained drug release. researchgate.netwjpmr.com The material science principle lies in encapsulating the drug within a polymer matrix. Ethyl cellulose, a non-biodegradable and biocompatible polymer, is frequently used for this purpose. researchgate.netimpactfactor.org

The preparation often involves techniques like solvent evaporation or spray drying. wjpmr.comimpactfactor.org In the solvent evaporation method, the drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The subsequent evaporation of the solvent leads to the formation of solid microspheres. wjpmr.com The drug release from these microspheres is influenced by the drug-to-polymer ratio, particle size, and the morphology of the particles. researchgate.net Scanning Electron Microscopy (SEM) is used to characterize the morphology, confirming a spherical shape and smooth surface, which are desirable for predictable release kinetics. wjpmr.com The release mechanism is typically a combination of diffusion and dissolution. researchgate.net

The integration of nanomaterials into drug delivery systems offers a novel platform to overcome the biopharmaceutical challenges of drugs like Carvedilol. Halloysite (B83129) nanotubes (HNTs), which are naturally occurring aluminosilicate clay nanotubes, have been investigated as carriers to enhance the solubility and dissolution rate of Carvedilol. nih.govnih.gov

The principle involves loading the drug onto or into the HNTs. The large surface area and porous structure of HNTs allow for efficient drug adsorption. nih.gov A simple and feasible impregnation method is typically used for loading Carvedilol onto the nanotubes. nih.gov Research using solid-state NMR and FT-IR spectroscopy indicates that the interaction between Carvedilol and HNTs primarily involves the external siloxane surface of the nanotubes. nih.govnih.gov

To further enhance performance, the surface of HNTs can be modified. For instance, etching HNTs with acids like HCl can increase the specific surface area, leading to improved drug loading and faster dissolution. nih.govnih.gov The resulting Carvedilol-HNT composites have shown a significantly enhanced dissolution rate compared to the pure drug. nih.gov This approach aims to make the drug's dissolution independent of the pH conditions in the gastrointestinal tract, leading to more predictable absorption. nih.gov

In more advanced systems, these Carvedilol-loaded HNTs can be further encapsulated into biopolymer-based microspheres, such as those made from gelatin. researchgate.net This creates a hierarchical delivery system that can offer pH-responsive release characteristics, with rapid drug release demonstrated under acidic conditions. researchgate.net

Stability and Degradation Kinetics of Carvedilol Phosphate Anhydrous

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Carvedilol has been subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, humidity, and photolysis. ijpar.comresearchgate.netfarmaciajournal.com

Multiple studies have consistently shown that Carvedilol is particularly susceptible to degradation under alkaline (base), acidic, and oxidative conditions. ijpar.comresearchgate.netresearchgate.net Significant degradation is observed when the drug is exposed to acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) solutions, especially at elevated temperatures. ijpar.comfarmaciajournal.com The molecule is also sensitive to oxidative stress, for example, when treated with hydrogen peroxide (H₂O₂). researchgate.netfarmaciajournal.com

In contrast, Carvedilol demonstrates considerable stability under neutral, thermal, photolytic, and humidity stress conditions. researchgate.net Analytical techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are employed to separate the parent drug from its degradation products and to quantify the extent of degradation. ijpar.comresearchgate.net These studies are crucial for identifying potential degradation pathways and for establishing appropriate storage and packaging conditions for pharmaceutical formulations. researchgate.netfarmaciajournal.com

| Stress Condition | Reagent/Condition Details | Observed Degradation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 90-95°C, 2h | Significant Degradation | ijpar.comfarmaciajournal.com |

| Alkali Hydrolysis | 0.1 M NaOH, 90-95°C, 2h | Significant Degradation (Sensitive) | researchgate.netfarmaciajournal.comresearchgate.net |

| Oxidation | 30% H₂O₂, Room Temp, 6h | Significant Degradation (Sensitive) | researchgate.netfarmaciajournal.com |

| Thermal | 130°C, 1h | Stable / Minor Degradation | researchgate.netfarmaciajournal.com |

| Photolytic | UV light exposure | Stable | researchgate.net |

| Humidity | Exposure to high relative humidity | Stable | researchgate.net |

Elucidation of Degradation Pathways and Mechanisms

The stability of this compound is a critical attribute that influences its quality, efficacy, and shelf-life. Understanding its degradation pathways is essential for developing stable pharmaceutical formulations. Forced degradation studies, conducted under various stress conditions, reveal the intrinsic stability of the molecule and help identify potential degradation products.

This compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. alentris.org

Hydrolytic Degradation: The molecule's stability under hydrolytic conditions varies depending on the pH. Some studies report significant degradation under both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions. researchgate.net In contrast, other research indicates that the solid form of the drug is relatively stable in acidic environments but shows instability under alkaline and oxidative stress. tandfonline.comresearchgate.netnih.gov Under acidic hydrolysis at elevated temperatures (60°C), degradation products have been detected after prolonged exposure (30-50 hours). nih.gov Similarly, alkaline hydrolysis leads to the formation of distinct degradation products. tandfonline.com

Oxidative Degradation: Oxidation represents a significant degradation pathway for this compound. alentris.org Exposure to oxidative agents, such as hydrogen peroxide, leads to the formation of several byproducts. tandfonline.comresearchgate.net One major degradation product is formed through the oxidation of the secondary amine to a hydroxylamine after the rearrangement of an N-oxide intermediate. researchgate.net Another study identified two products with m/z values of 224.3 and 283.3 Daltons under oxidative stress. tandfonline.com

Photolytic Degradation: Exposure to light can induce photodegradation. alentris.org When exposed to sunlight or UV light, carvedilol can transform into several degradation products. The primary mechanism involves the oxidation of the secondary alcohol group to a ketone. nih.gov Other photodegradation products are also formed through further reactions. nih.govnih.gov However, some studies have found the molecule to be stable under photolytic conditions, indicating that the extent of degradation may depend on the specific conditions of light exposure and the physical state of the drug. researchgate.net

The table below summarizes some of the key degradation products identified in research studies.

Kinetic Modeling of Degradation Processes

Kinetic modeling of degradation processes is crucial for predicting the shelf life and determining appropriate storage conditions for pharmaceutical products. While detailed kinetic models for this compound are not extensively published, data from forced degradation studies provide insights into the rate and extent of its degradation under various stress conditions.

The degradation of pharmaceuticals can often be described by kinetic models such as zero-order or first-order reactions. The rate of these reactions is influenced by factors like temperature, pH, and light intensity. The relationship between the rate constant (k) of a chemical reaction and temperature is described by the Arrhenius equation. ftloscience.com By determining the degradation rate at elevated temperatures, the Arrhenius equation can be used to predict the rate at lower temperatures typical of storage conditions. ftloscience.com

Studies on carvedilol have monitored the kinetics of degradation by measuring the percentage of the drug that degrades over a specific period under defined stress conditions. tandfonline.comresearchgate.net For instance, carvedilol has been found to be sensitive to oxidation and alkaline conditions, with a significant increase in impurities over time, while showing more stability under acidic, thermal, and photolytic stress in some studies. researchgate.net

The table below presents a summary of degradation percentages observed under different forced degradation conditions from various studies. This data is fundamental for developing any kinetic model.

Mechanistic and Computational Studies

Molecular Pharmacology and Receptor Interaction Research (in vitro/preclinical models)

Carvedilol's therapeutic effects are rooted in its multifaceted interactions with various molecular targets. nih.gov It is recognized for its ability to block beta-1 (β1), beta-2 (β2), and alpha-1 (α1) adrenoceptors, which contributes to its prominent hemodynamic benefits. nih.gov

Elucidation of Molecular Binding Mechanisms with Adrenergic Receptors (Alpha-1 and Beta-Adrenoceptor)

Carvedilol (B1668590) functions as a nonselective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. drugbank.comdrugbank.com Its action on alpha-1 adrenergic receptors leads to the relaxation of vascular smooth muscle, resulting in reduced peripheral vascular resistance and a decrease in blood pressure. drugbank.com Simultaneously, its blockade of beta-adrenoceptors inhibits exercise-induced tachycardia. drugbank.com

Research on human atrial trabeculae has shown that in the presence of carvedilol, the beta-agonist isoproterenol (B85558) identifies two distinct binding sites: a high-affinity site and a low-affinity site. ahajournals.org This suggests a complex interaction with the beta-adrenergic receptor system. ahajournals.org Even after the drug is no longer present in the plasma, carvedilol's inhibitory effects on the catecholamine response persist, which may be due to its binding to an allosteric site on the beta-adrenoceptors. ahajournals.org

The dual alpha and beta-blocking activities of carvedilol are stereoselective. The S(-) enantiomer is responsible for the nonselective beta-adrenoceptor blocking activity, while both the R(+) and S(-) enantiomers contribute equally to the alpha-1 adrenergic blockade. ncats.ionih.gov This combined action provides a more comprehensive antiadrenergic effect compared to beta-1 selective agents. ahajournals.org

Interactive Data Table: Carvedilol's Adrenergic Receptor Interactions

| Receptor Target | Primary Action | Enantiomer(s) Involved | Pharmacological Effect |

| Alpha-1 (α1) Adrenoceptor | Antagonist drugbank.comahajournals.org | R(+) and S(-) ncats.ionih.gov | Vasodilation, reduced peripheral vascular resistance drugbank.com |

| Beta-1 (β1) Adrenoceptor | Antagonist nih.govdrugbank.com | S(-) ncats.ionih.gov | Reduction in cardiac output, negative chronotropic effect nih.gov |

| Beta-2 (β2) Adrenoceptor | Antagonist nih.govdrugbank.com | S(-) ncats.ionih.gov | Inhibition of tachycardia drugbank.com |

Stereochemical Influence on Molecular Interactions (R(+) vs S(-) enantiomers)

Carvedilol is a racemic mixture, meaning it consists of equal amounts of two mirror-image enantiomers: R(+) and S(-). ncats.io The stereochemistry of these enantiomers significantly influences their pharmacological effects. aacrjournals.org

The most notable difference lies in their interaction with beta-adrenoceptors. The S(-) enantiomer is a potent non-selective beta-blocker, while the R(+) enantiomer has a much lower affinity for beta-receptors. aacrjournals.orgderangedphysiology.com In contrast, both the R(+) and S(-) enantiomers are effective alpha-1 adrenoceptor blockers. ncats.ioaacrjournals.org This stereoselectivity means that the beta-blocking activity of racemic carvedilol is almost entirely due to the S(-) isomer, whereas both isomers contribute to the alpha-blocking effects. aacrjournals.org

This differential activity is a key aspect of carvedilol's unique pharmacological profile. researchgate.net The S(-) enantiomer's beta-blockade reduces heart rate and contractility, while the combined alpha-blockade from both enantiomers leads to vasodilation. mdpi.com

Interactive Data Table: Stereoselective Activity of Carvedilol Enantiomers

| Enantiomer | Beta-Adrenoceptor Blocking Activity | Alpha-Adrenoceptor Blocking Activity |

| S(-)-Carvedilol | High aacrjournals.orgderangedphysiology.com | Yes ncats.ioaacrjournals.org |

| R(+)-Carvedilol | Negligible aacrjournals.org | Yes ncats.ioaacrjournals.org |

Investigation of Antioxidant Properties at a Molecular Level

Beyond its receptor-blocking activities, carvedilol is noted for its antioxidant properties. researchgate.net This is attributed to its ability to scavenge free radicals and protect against oxidative stress. medscape.com

Studies have shown that carvedilol can inhibit lipid peroxidation in myocardial cell membranes initiated by oxygen radicals. medscape.com It helps maintain levels of endogenous antioxidants like vitamin E (a-tocopherol) and glutathione (B108866) during oxidative stress. medscape.com However, research suggests that the antioxidant effects attributed to carvedilol may largely be due to its metabolites rather than the parent drug itself. nih.gov

Specifically, phenolic derivatives such as 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol have demonstrated potent radical-inhibiting activities. nih.gov In assays comparing the parent drug to its metabolites, carvedilol itself showed negligible antioxidant activity, while its metabolites were superior radical inhibitors. nih.gov Among the metabolites, 3-hydroxycarvedilol was found to be the most potent, even surpassing the benchmark antioxidant α-tocopherol. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the behavior of carvedilol phosphate (B84403) at a molecular level.

Density Functional Theory (DFT) Calculations for Supramolecular Interactions

Density Functional Theory (DFT) calculations have been employed to understand the supramolecular interactions within carvedilol's crystalline structures. rsc.org These calculations help in evaluating the classical and non-classical hydrogen bonds between carvedilol molecules. rsc.orgresearchgate.net The energies involved in these intermolecular interactions can explain experimental observations, such as the dissolution profiles of different polymorphs. rsc.org

DFT has also been used to simulate the chemical shifts in solid-state Nuclear Magnetic Resonance (NMR) for different carvedilol polymorphs, showing good agreement with experimental data. nih.gov Furthermore, quantum mechanics studies using DFT have investigated the covalent interaction of carvedilol with functionalized single-wall carbon nanotubes, analyzing different bonding modes. orientjchem.org

Molecular Dynamics Simulations of Carvedilol Phosphate Systems

Molecular dynamics (MD) simulations have been instrumental in exploring the dynamic behavior of carvedilol. These simulations have been used to investigate the solubilization patterns of carvedilol in environments mimicking intestinal fluid. diva-portal.org